1-Amino-2-hydroxyanthra-9,10-quinone
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Overview
Description
1-Amino-2-hydroxyanthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the second position on the anthraquinone backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-hydroxyanthra-9,10-quinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures. This method employs a continuous-flow process, optimizing conditions such as reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields . Another method involves the bromination of 1-aminoanthraquinone followed by hydrolysis .
Industrial Production Methods: Industrial production often utilizes the continuous-flow ammonolysis method due to its efficiency and controllability. This process ensures a high yield of 1-amino-2-hydroxy-9,10-anthraquinone, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-hydroxyanthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions, such as the substitution of bromine in 1-amino-4-bromo-9,10-anthraquinone, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as 2-aminoethanol are employed in nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinones, depending on the substituent used.
Scientific Research Applications
1-Amino-2-hydroxyanthra-9,10-quinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-amino-2-hydroxy-9,10-anthraquinone exerts its effects involves interactions with cellular proteins and DNA. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival .
Comparison with Similar Compounds
1-Amino-2-methyl-9,10-anthraquinone: This compound has a methyl group instead of a hydroxyl group, resulting in different chemical properties.
1-Amino-4-hydroxy-2-methoxy-9,10-anthraquinone: The presence of a methoxy group alters its reactivity and applications.
1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone: The phenoxy group provides unique properties, making it suitable for specific industrial applications.
Uniqueness: 1-Amino-2-hydroxyanthra-9,10-quinone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance.
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-amino-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |
InChI Key |
PZHGBWKPRMYCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N |
Origin of Product |
United States |
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